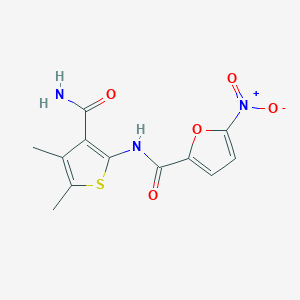

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide

Description

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with carbamoyl and dimethyl groups, coupled to a 5-nitrofuran moiety via a carboxamide linkage. Synthesized via Method A (reagents: intermediates 38 and 30), it was purified by flash chromatography (MeOH/CHCl₃, 2%) and hot DMF washes, yielding 30% as a yellow solid . High-performance liquid chromatography (HPLC) confirmed a purity of 99.12% with a retention time of 2.655 minutes .

Properties

IUPAC Name |

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5S/c1-5-6(2)21-12(9(5)10(13)16)14-11(17)7-3-4-8(20-7)15(18)19/h3-4H,1-2H3,(H2,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYPYDQXDRQUIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and furan intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acyl chlorides, amines, and nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

Core Heterocycles :

- The target compound combines thiophene and nitrofuran rings, whereas analogs in feature thiazole and nitrothiophene cores. Thiazole derivatives often exhibit enhanced metabolic stability compared to thiophenes due to reduced susceptibility to oxidative metabolism .

- Compounds in (e.g., 5an ) incorporate a dihydrothiophene scaffold, which restricts ring aromaticity and may alter electronic properties .

In contrast, 3,5-difluorophenyl and trifluoromethyl substituents in analogs introduce strong electron-withdrawing effects, which could modulate antibacterial activity . Nitro groups in both the target and compounds are critical for redox-mediated biological activity, such as prodrug activation in anaerobic environments .

Synthetic Efficiency :

- The target compound’s 30% yield is moderate compared to other carboxamide syntheses (e.g., ’s general method), which often achieve higher yields under anhydrous DMF conditions . However, its 99.12% purity surpasses some analogs (e.g., 42% purity in ), highlighting effective purification .

Physicochemical and Analytical Properties

- Chromatographic Behavior :

- Thermal Stability :

Biological Activity

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that has been the subject of various studies due to its potential biological activities. This article summarizes current research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a carbamoyl group and a furan ring with a nitro group. Its molecular formula is and it has a molecular weight of 298.27 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₄O₅S |

| Molecular Weight | 298.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 848179-97-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to:

- Inhibit Enzyme Activity : The compound can bind to enzymes involved in metabolic pathways, potentially altering their activity.

- Modulate Receptor Signaling : It may influence receptor-mediated signaling pathways, leading to various cellular responses.

- Induce Apoptosis : Some studies suggest that it can trigger programmed cell death in cancer cells through oxidative stress mechanisms.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria were found to be comparable to those of established antibiotics, suggesting potential therapeutic applications in treating infections.

Anticancer Activity

In vitro studies have reported that this compound displays anticancer properties against various cancer cell lines, such as:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation. The IC50 values observed were promising, indicating that further development could lead to new anticancer therapies.

Case Studies

-

Study on Antimicrobial Activity :

- A high-throughput screening approach was used to evaluate the efficacy of the compound against priority pathogens identified by the National Institutes of Health (NIH). Results showed significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

- Anticancer Efficacy :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound Name | Biological Activity | MIC/IC50 Values |

|---|---|---|

| N-(3-carbamoylthiophen-2-yl)-furan-2-carboxamide | Moderate antibacterial | MIC = 32 µg/mL |

| N-(3-carbamoyl-thiophen-2-yl)-succinamic acid | Low anticancer activity | IC50 = 25 µM |

| N-(3-carbamoyl-thiophen-2-yl)-quinoline | High anticancer activity | IC50 = 10 µM |

Q & A

Q. What are the standard synthetic routes and characterization methods for N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-5-nitrofuran-2-carboxamide?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling of thiophene and nitrofuran precursors. A common approach includes:

- Step 1 : Activation of the carboxylic acid group in 5-nitrofuran-2-carboxylic acid using coupling agents like EDC/HOBt.

- Step 2 : Reaction with the amine group in 3-carbamoyl-4,5-dimethylthiophen-2-amine under inert conditions.

Characterization involves NMR spectroscopy (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight validation, and HPLC (e.g., method B with retention time ~2.17 min) to assess purity .

Q. How is the compound screened for initial biological activity, and what assays are recommended?

- Methodological Answer : Initial screening focuses on enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/XTT) to evaluate cytotoxicity. For example:

- Kinase Inhibition : Use recombinant enzymes with ATPase activity measured via spectrophotometric methods.

- Antimicrobial Activity : Employ broth microdilution assays against Gram-positive/negative bacteria or fungal strains.

Structural analogs with nitrofuran moieties often show redox-mediated bioactivity, necessitating ROS (reactive oxygen species) detection assays .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to potential toxicity of nitrofuran derivatives:

- Personal Protective Equipment (PPE) : Use flame-retardant lab coats, nitrile gloves, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of particulate matter.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal and segregate organic waste .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the compound’s electron density, HOMO-LUMO gaps, and nitro group redox behavior. Tools like Mercury CSD analyze crystallographic data to predict hydrogen-bonding patterns and packing motifs, critical for understanding solubility and stability .

Q. What strategies identify biological targets and resolve off-target interactions?

- Methodological Answer : Advanced approaches include:

- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with purified receptors (e.g., kinases).

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cells.

Functional group modifications (e.g., replacing the nitro group) can enhance selectivity .

Q. How do crystallographic conditions resolve contradictions in reported physicochemical properties?

- Methodological Answer : Discrepancies in solubility or melting points often arise from polymorphic forms. Strategies include:

- Crystallization Screening : Use solvents of varying polarity (e.g., DMSO vs. ethanol) to isolate polymorphs.

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen-bonding networks, which influence stability and dissolution rates.

For example, hydrogen bonds between the carbamoyl group and nitrofuran oxygen may stabilize specific polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.